molecular formula C14H14FN3O B2562800 N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380142-88-9

N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2562800
CAS RN: 2380142-88-9
M. Wt: 259.284
InChI Key: NBEMMFKTSCNNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as FMF-04-159-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative with a carboxamide group and a fluoromethyl group attached to the phenyl ring.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its ability to target specific proteins and enzymes in the body. For example, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting CDKs, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide disrupts the cell cycle and induces apoptosis in cancer cells. N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases. In vivo studies have also shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide improves cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its specificity for certain proteins and enzymes in the body. This specificity allows researchers to target specific pathways and processes in the body, which can lead to more effective treatments for diseases. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in various scientific research applications, making it a valuable compound for further research.
One of the limitations of using N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. While N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in vitro and in vivo studies, more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and determining its efficacy in animal models of cancer. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Studies could focus on determining its safety and efficacy in humans and optimizing its dosing and administration. Additionally, researchers could investigate the potential of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in other scientific research applications, such as in the treatment of infectious diseases or autoimmune disorders.

Synthesis Methods

The synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3-fluoro-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide as a white solid with a yield of around 60%.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in various scientific research applications. One of the most significant applications is its use as a potential anticancer agent. Studies have shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-8-4-5-11(6-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEMMFKTSCNNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.